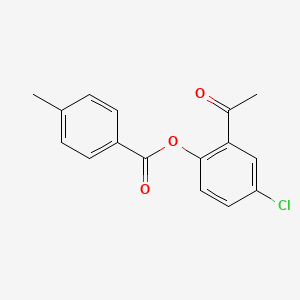
2,1-Benzisothiazol-3(1H)-one
概要
説明
2,1-Benzisothiazol-3(1H)-one is an organic compound that belongs to the class of benzisothiazoles It is characterized by a fused benzene and isothiazole ring system with a ketone functional group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazol-3(1H)-one typically involves the cyclization of o-aminothiophenol with carbonyl compounds. One common method is the reaction of o-aminothiophenol with phosgene or its derivatives under controlled conditions to form the desired benzisothiazole ring.
Example Reaction: [ \text{o-Aminothiophenol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,1-Benzisothiazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzisothiazoles depending on the reagents used.
科学的研究の応用
2,1-Benzisothiazol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,1-Benzisothiazol-3(1H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Amino-5-nitrobenzoisothiazole
- 2,1-Benzisothiazol-3-amine
- N-(2-Methylpropyl)-2,1-benzisothiazol-3-amine
Uniqueness
2,1-Benzisothiazol-3(1H)-one is unique due to its specific ring structure and functional group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1H-2,1-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKQJOOSMJCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352720 | |
| Record name | 2,1-Benzisothiazol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40352-87-2 | |
| Record name | 2,1-Benzisothiazol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient and effective method for synthesizing 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives?
A: A recent study outlines a straightforward approach for synthesizing these compounds. The process begins with the nitration of readily available isatoic anhydride. This is followed by conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones, achieving excellent yields. The final step involves alkylation at the 1-position. Further derivatization is possible by targeting the 5-amino group. [, ]
Q2: Can you elaborate on the sulfur extrusion observed in some reactions involving this compound derivatives?
A: Research indicates that the extrusion of sulfur from acyl derivatives of this compound is autocatalytic. [] This means that the reaction is catalyzed by one of its products, specifically low-molecular-weight sulfur. The addition of cyclohexasulfur to solutions containing these acyl derivatives has been shown to accelerate the rate of sulfur extrusion. []
Q3: Are there any notable reactions of this compound with other chemical groups?
A: While specific details regarding interactions with targets and downstream effects are not provided in the provided research, one study mentions the reaction of 2,1-benzisothiazol-3(1H)-ones with isocyanates. [] This reaction is significant due to a novel rearrangement that occurs alongside the expulsion of a sulfur atom. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B1269187.png)




